3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16400015
InChI: InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine

CAS No.:

Cat. No.: VC16400015

Molecular Formula: C11H10N4S

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine -

Specification

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name 3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine
Standard InChI InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)
Standard InChI Key PZUMTPJPVKRUHJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine (IUPAC name: 3-methyl-1-phenylpyrazolo[3,4-d] thiazol-5-amine) is a fused bicyclic system combining pyrazole and thiazole rings. Its molecular formula is C₁₁H₁₀N₄S, with a molecular weight of 230.29 g/mol. Key structural features include:

  • A methyl group at position 3 of the pyrazole ring.

  • A phenyl substituent at position 1.

  • An amine group at position 5 of the thiazole ring.

The compound’s canonical SMILES representation is CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3, and its InChIKey is PZUMTPJPVKRUHJ-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₄S
Molecular Weight230.29 g/mol
XLogP32.7 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area87.4 Ų

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of pyrazolo[3,4-d]thiazole derivatives typically involves cyclization reactions. A patent by describes the use of Lawesson’s reagent for thiazole ring formation, which could be adapted for this compound. For example:

  • Intermediate Preparation: Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with thiourea derivatives.

  • Cyclization: Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in tetrahydrofuran (THF) at 40–60°C .

  • Purification: Isolation via aqueous workup and recrystallization from toluene/acetic acid mixtures .

Process Challenges

  • Solvent Selection: Substituting pyridine with THF improves safety and reduces toxicity .

  • Temperature Control: Maintaining 50–55°C during acetic acid addition prevents byproduct formation .

  • Yield Optimization: Patent data suggest yields exceeding 70% after recrystallization .

Applications in Drug Development

Anticancer Agents

The compound’s scaffold is being explored in dual CDK2/9 inhibitors to overcome chemoresistance in pancreatic adenocarcinoma.

Anti-inflammatory Therapeutics

Its IL-6 suppression capability positions it as a candidate for rheumatoid arthritis therapy, with improved selectivity over JAK inhibitors.

Hematopoietic Applications

Modification of the thiazole ring enhances thrombopoietin receptor binding, showing promise for platelet regeneration post-chemotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator